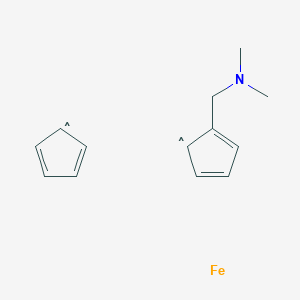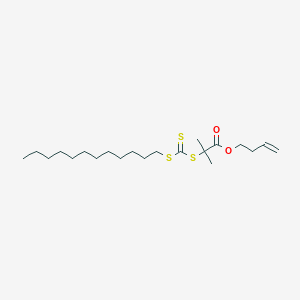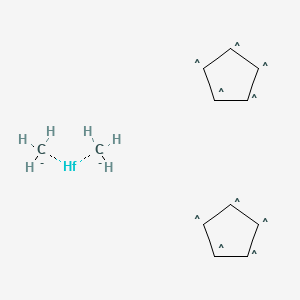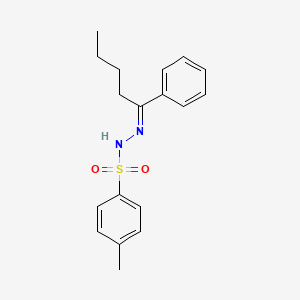![molecular formula C10H18N2 B12061163 2,3,4,6,7,8,9,10-Octahydro-10-methylpyrimido[1,2-a]azepine CAS No. 957494-36-9](/img/structure/B12061163.png)
2,3,4,6,7,8,9,10-Octahydro-10-methylpyrimido[1,2-a]azepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,6,7,8,9,10-Octahydro-10-methylpyrimido[1,2-a]azepine is a heterocyclic compound with the molecular formula C₉H₁₆N₂ This compound is part of the pyrimidoazepine family, characterized by a fused ring structure that includes both pyrimidine and azepine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,6,7,8,9,10-Octahydro-10-methylpyrimido[1,2-a]azepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable diamine with a diketone or ketoester in the presence of a catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives, often using hydrogenation catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalysts such as palladium on carbon (Pd/C) are frequently used for hydrogenation.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce fully saturated azepine derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, 2,3,4,6,7,8,9,10-Octahydro-10-methylpyrimido[1,2-a]azepine is used as a building block for the synthesis of more complex molecules
Biology: This compound has been studied for its potential biological activities. It can serve as a scaffold for the development of new pharmaceuticals, particularly those targeting central nervous system disorders due to its structural similarity to known bioactive molecules.
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects. Research has indicated possible applications in developing drugs for neurological conditions, given its ability to interact with specific receptors in the brain.
Industry: Industrially, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity profile make it suitable for various applications, including the production of polymers and resins.
Mécanisme D'action
The mechanism by which 2,3,4,6,7,8,9,10-Octahydro-10-methylpyrimido[1,2-a]azepine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s ring structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include neurotransmitter regulation and enzyme inhibition, depending on the specific derivative and application.
Comparaison Avec Des Composés Similaires
1,5-Diazabicyclo[5.4.0]undec-5-ene (DBU): Another heterocyclic compound with a similar ring structure but different functional groups.
1,8-Diazabicyclo[5.4.0]undec-7-ene: Shares structural similarities but differs in the position of nitrogen atoms and saturation level.
Uniqueness: 2,3,4,6,7,8,9,10-Octahydro-10-methylpyrimido[1,2-a]azepine is unique due to its specific ring fusion and methyl substitution, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
957494-36-9 |
|---|---|
Formule moléculaire |
C10H18N2 |
Poids moléculaire |
166.26 g/mol |
Nom IUPAC |
10-methyl-2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine |
InChI |
InChI=1S/C10H18N2/c1-9-5-2-3-7-12-8-4-6-11-10(9)12/h9H,2-8H2,1H3 |
Clé InChI |
LECBQCAPXQUFMD-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCCN2C1=NCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



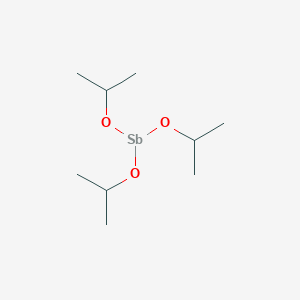

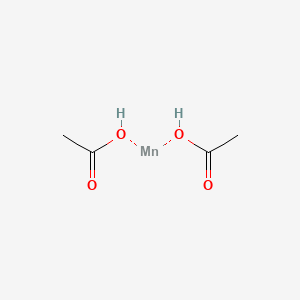

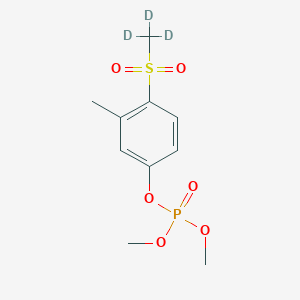

![1-[3-Hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12061121.png)
